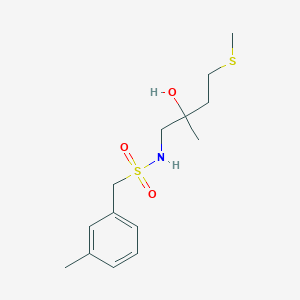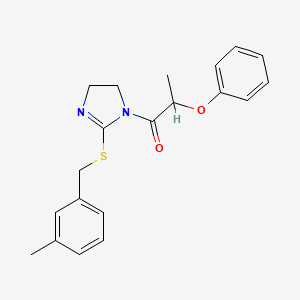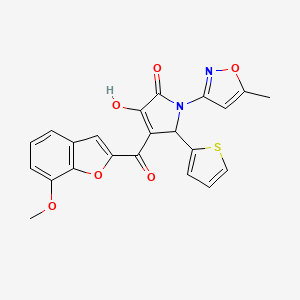
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and are responsible for the effects of THC, the main psychoactive component of marijuana. CP-47,497 is often used in scientific research to study the effects of cannabinoids on the body.
Mechanism of Action
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a potent agonist of the cannabinoid receptors, which are found in the central nervous system. Cannabinoid receptors are G protein-coupled receptors that are activated by endogenous cannabinoids, such as anandamide, as well as by exogenous cannabinoids, such as THC and N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. Activation of cannabinoid receptors leads to a variety of effects, including analgesia, sedation, and appetite stimulation.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to produce a variety of biochemical and physiological effects. It has been shown to produce analgesia, sedation, and appetite stimulation in animal models. N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has also been shown to produce hypothermia and catalepsy in animal models. These effects are thought to be mediated by the activation of cannabinoid receptors in the central nervous system.
Advantages and Limitations for Lab Experiments
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on the body. It is often used in scientific research to investigate the mechanisms of action of cannabinoids and their effects on the central nervous system. However, N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids. It is also a potent agonist that may produce effects that are different from those produced by other cannabinoids.
Future Directions
There are several future directions for research on N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. One area of research is the development of new synthetic cannabinoids that are more selective for specific cannabinoid receptors. Another area of research is the investigation of the therapeutic potential of cannabinoids, including N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, for the treatment of various medical conditions, such as chronic pain and anxiety disorders. Additionally, research on the effects of cannabinoids on the developing brain and on the long-term effects of cannabinoid use is needed to better understand the potential risks and benefits of cannabinoid use.
Synthesis Methods
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-cyanomethyl-3,4-dihydro-2H-pyran with propargyl bromide to form N-(cyanomethyl)-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-pyran. This compound is then reacted with phthalic anhydride to form N-(cyanomethyl)-N-(prop-2-yn-1-yl)phthalimide. The final step involves the reaction of N-(cyanomethyl)-N-(prop-2-yn-1-yl)phthalimide with hydroxylamine hydrochloride to form N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide.
Scientific Research Applications
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is often used in scientific research to study the effects of cannabinoids on the body. It is used to investigate the mechanisms of action of cannabinoids and their effects on the central nervous system. N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is also used to study the pharmacology of cannabinoids and their potential therapeutic uses.
properties
IUPAC Name |
N-(cyanomethyl)-N-prop-2-ynyl-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-4-12(5-3-11)10(13)9-8-14-6-7-15-9/h1,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKYNHCISOISRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)C1=COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2798401.png)


![2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2798405.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide](/img/structure/B2798409.png)



![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798416.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2798418.png)

